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Compound of Interest

Compound Name: lacto-N-tetraose

Cat. No.: B087461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Lacto-N-tetraose (LNT), a neutral tetrasaccharide, is a prominent human milk oligosaccharide

(HMO) that plays a crucial role in infant nutrition and gut health. Its unique structure and

biological activities have garnered significant interest in its potential applications in infant

formula, prebiotics, and therapeutics. This technical guide provides a comprehensive overview

of the core physicochemical properties of LNT, detailed experimental protocols for its analysis,

and insights into its key biological signaling pathways. All quantitative data is summarized in

structured tables, and complex biological and experimental workflows are visualized using

diagrams in the DOT language.

Core Physicochemical Properties
Lacto-N-tetraose is a white to off-white, amorphous powder.[1] It is a reducing sugar due to

the free anomeric center at the terminal glucose residue, which exists in equilibrium between

the α and β anomers.[2]
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Property Value Reference(s)

Chemical Formula C₂₆H₄₅NO₂₁ [2]

Molecular Weight 707.63 g/mol [2]

IUPAC Name

β-D-galactopyranosyl-(1→3)-

N-acetyl-β-D-glucosaminyl-

(1→3)-β-D-galactopyranosyl-

(1→4)-D-glucose

[2]

CAS Number 14116-68-8 [2]

Appearance White to off-white powder [1]

Solubility
Lacto-N-tetraose is readily soluble in aqueous solutions, with a maximum reported solubility of

400 mg/mL at 25°C.[1] It exhibits poor solubility in organic solvents.[1] While a detailed

temperature-dependent solubility curve for LNT is not readily available in the literature, the

solubility of most oligosaccharides in water increases with temperature.

Table 1: Solubility of Lacto-N-tetraose

Solvent Solubility Temperature (°C) Reference(s)

Water 400 mg/mL 25 [1]

Organic Solvents Poor Not specified [1]

Stability
Lacto-N-tetraose is reported to be stable for at least 24 months when stored at room

temperature.[1] A study on a mixture of human milk oligosaccharides, including LNT,

demonstrated stability for up to 12 months under both real-time (25°C and 60% relative

humidity) and accelerated (40°C and 75% relative humidity) conditions. The pH of a 5% (w/v)

solution of LNT in water has been reported to be in the range of 4.0 to 4.6.[1] While specific

kinetic data on the degradation of LNT at various pH values is limited, it is known to be

resistant to the low pH of the stomach, allowing it to reach the colon largely intact.
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Table 2: Stability of Lacto-N-tetraose

Condition Observation Reference(s)

Storage at room temperature Stable for at least 24 months [1]

5% solution in water pH 4.0 - 4.6 [1]

Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and quantification of lacto-
N-tetraose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural characterization of LNT. The

following tables provide assigned chemical shifts for the monosaccharide residues of LNT in

D₂O.

Table 3: ¹H NMR Chemical Shifts (ppm) of Lacto-N-tetraose in D₂O
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Residue H-1 H-2 H-3 H-4 H-5 H-6a H-6b

β-D-Gal

(1→3)
4.48 3.53 3.63 3.91 3.67 3.78 3.78

β-D-

GlcNAc

(1→3)

4.70 3.85 3.72 3.59 3.51 3.89 3.75

β-D-Gal

(1→4)
4.45 3.52 3.62 3.90 3.65 3.77 3.77

α-D-Glc 5.23 3.59 3.72 3.42 3.82 3.80 3.75

β-D-Glc 4.67 3.28 3.50 3.42 3.48 3.80 3.75

Note:

Chemical

shifts can

vary

slightly

dependin

g on

experime

ntal

condition

s such as

temperat

ure and

pH.

Table 4: ¹³C NMR Chemical Shifts (ppm) of Lacto-N-tetraose in D₂O
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Residue C-1 C-2 C-3 C-4 C-5 C-6

β-D-Gal

(1→3)
104.1 72.1 73.6 69.8 76.1 62.1

β-D-

GlcNAc

(1→3)

102.0 56.5 83.1 69.0 76.9 61.8

β-D-Gal

(1→4)
104.0 72.0 73.5 79.5 76.0 62.0

α-D-Glc 92.8 72.5 73.8 70.5 72.4 61.7

β-D-Glc 96.7 75.1 76.8 70.5 76.8 61.7

Note:

Chemical

shifts can

vary

slightly

depending

on

experiment

al

conditions.

Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of LNT.

In positive ion mode, it is often detected as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.

Tandem mass spectrometry (MS/MS) provides structural information through fragmentation

analysis.

Table 5: ESI-MS/MS Fragmentation of Lacto-N-tetraose ([M+Na]⁺, m/z 730.2)
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Fragment Ion (m/z) Putative Structure/Loss

568.2 [M+Na - Gal]⁺

527.2 [M+Na - GlcNAc]⁺

406.1 [Gal-GlcNAc-Gal+Na]⁺

365.1 [Gal-GlcNAc+Na]⁺

244.1 [Gal-Glc+Na]⁺

228.1 [GlcNAc+Na]⁺

185.1 [Gal+Na]⁺

163.1 [Glc+Na]⁺

Note: Fragmentation patterns can vary

depending on the instrument and collision

energy.

Experimental Protocols
Determination of Aqueous Solubility (Temperature
Dependence)
This protocol outlines a general method for determining the temperature-dependent solubility of

LNT in water.

Materials:

Lacto-N-tetraose

Distilled or deionized water

Temperature-controlled water bath or incubator

Analytical balance

Vortex mixer
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Centrifuge

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection

(HPAEC-PAD) system

Procedure:

Prepare saturated solutions of LNT in water at various temperatures (e.g., 20, 30, 40, 50,

and 60°C). To do this, add an excess amount of LNT to a known volume of water in sealed

vials.

Equilibrate the vials in a temperature-controlled water bath or incubator for at least 24 hours

with intermittent vortexing to ensure equilibrium is reached.

After equilibration, visually confirm the presence of undissolved solid LNT.

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes at the respective

equilibration temperature to pellet the undissolved solid.

Carefully withdraw a known volume of the supernatant and dilute it gravimetrically with water

to a concentration suitable for HPAEC-PAD analysis.

Quantify the concentration of LNT in the diluted supernatant using a validated HPAEC-PAD

method with an external calibration curve.

Calculate the original concentration of LNT in the saturated solution to determine the

solubility at that temperature.

Plot the solubility (in mg/mL or mol/L) as a function of temperature.
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Sample Preparation

Analysis

Result

Add excess LNT to water

Equilibrate at set temperature (24h)

Centrifuge to pellet solid

Collect and dilute supernatant

HPAEC-PAD analysis

Quantify using calibration curve

Calculate solubility

Plot solubility vs. temperature

Click to download full resolution via product page

Workflow for determining temperature-dependent solubility.
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Assessment of pH Stability
This protocol provides a general method for assessing the stability of LNT at different pH

values over time.

Materials:

Lacto-N-tetraose

A series of buffers with different pH values (e.g., pH 2, 4, 6, 8, 10)

Temperature-controlled incubator

HPAEC-PAD system

Procedure:

Prepare stock solutions of LNT in each of the different pH buffers at a known concentration.

Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each

solution.

Immediately neutralize the aliquot if necessary and dilute it to a concentration suitable for

HPAEC-PAD analysis.

Quantify the remaining concentration of intact LNT in each sample using a validated HPAEC-

PAD method.

Plot the concentration of LNT as a function of time for each pH.

Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate

kinetic model (e.g., first-order kinetics).

Plot the degradation rate constant as a function of pH to determine the pH stability profile.
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Incubation

Sampling and Analysis

Data Analysis

Prepare LNT solutions in buffers of varying pH

Incubate at constant temperature

Withdraw aliquots at time intervals

Neutralize and dilute

Quantify LNT by HPAEC-PAD

Plot [LNT] vs. time for each pH

Determine degradation rate constants (k)

Plot k vs. pH
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Workflow for assessing pH stability.
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HPAEC-PAD Analysis of Lacto-N-tetraose
This protocol provides a detailed method for the quantification of LNT using High-Performance

Anion-Exchange Chromatography with Pulsed Amperometric Detection.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary

pump, autosampler, and thermal compartment.

Pulsed Amperometric Detector with a gold working electrode and a pH-Ag/AgCl reference

electrode.

Anion-exchange column (e.g., CarboPac™ PA1 or PA20).

Reagents:

Deionized water (18.2 MΩ·cm)

Sodium hydroxide (NaOH), 50% (w/w) solution

Sodium acetate (NaOAc), anhydrous

Procedure:

Mobile Phase Preparation:

Eluent A: Deionized water

Eluent B: 200 mM NaOH

Eluent C: 1 M NaOAc in 100 mM NaOH

Chromatographic Conditions:

Column: CarboPac™ PA20 (3 x 150 mm) with a guard column (3 x 30 mm)

Column Temperature: 30°C
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Flow Rate: 0.5 mL/min

Injection Volume: 10 µL

Gradient Elution:

0-2 min: 10% B

2-20 min: Gradient to 30% B

20-22 min: Gradient to 100% C (wash)

22-27 min: Hold at 100% C

27-28 min: Gradient to 10% B (re-equilibration)

28-35 min: Hold at 10% B

PAD Waveform:

A standard quadruple-potential waveform for carbohydrate detection should be used.

Standard Preparation:

Prepare a stock solution of LNT (1 mg/mL) in deionized water.

Prepare a series of working standards by serial dilution to create a calibration curve (e.g.,

1 to 100 µg/mL).

Sample Preparation:

Dilute samples to fall within the range of the calibration curve.

Filter samples through a 0.22 µm syringe filter before injection.

Quantification:

Integrate the peak area corresponding to LNT and quantify using the external standard

calibration curve.
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Biological Signaling Pathways
Lacto-N-tetraose is not digested by human enzymes and reaches the colon where it

selectively promotes the growth of beneficial bacteria, particularly Bifidobacterium longum

subsp. infantis. It also directly interacts with host cells to modulate immune responses.

Metabolism by Bifidobacterium longum subsp. infantis
B. longum subsp. infantis possesses a specific gene cluster for the uptake and metabolism of

LNT. LNT is transported into the cell via an ATP-binding cassette (ABC) transporter.

Intracellularly, it is hydrolyzed by a β-galactosidase and a β-N-acetylhexosaminidase into its

constituent monosaccharides (galactose, glucose, and N-acetylglucosamine), which then enter

the central fermentative pathway of the bifidobacteria (the "bifid shunt").
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Metabolism of LNT by B. longum subsp. infantis.

Modulation of TNF-α Signaling
Lacto-N-tetraose has been shown to modulate inflammatory responses, in part through its

interaction with the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. LNT can

attenuate TNF-α-induced inflammation by interacting with the TNF receptor 1 (TNFR1). This

can occur through two proposed mechanisms: inducing the shedding of the extracellular

domain of TNFR1, which then acts as a decoy receptor for TNF-α, or by directly binding to

TNFR1 and inhibiting the binding of TNF-α. Both mechanisms lead to a reduction in the

downstream inflammatory signaling cascade.[3]
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Modulation of TNF-α signaling by LNT.

Conclusion
Lacto-N-tetraose possesses a unique set of physicochemical properties that contribute to its

biological functions. Its high solubility and stability in aqueous environments allow it to transit

through the upper gastrointestinal tract to the colon, where it exerts its prebiotic and

immunomodulatory effects. The analytical methods detailed in this guide provide a framework

for the accurate quantification and characterization of LNT, which is crucial for quality control in

food applications and for further research into its therapeutic potential. The elucidation of its

interactions with the gut microbiota and the host immune system opens up new avenues for the

development of novel strategies for promoting gut health and managing inflammatory

conditions. Further research is warranted to obtain more detailed quantitative data on its

temperature-dependent solubility and pH stability to fully characterize this important human

milk oligosaccharide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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